Structural Scaffold Comparison: 1,5-Benzodiazepine vs. 1,4-Benzodiazepine Core
The target compound is based on a 1,5-benzodiazepine core, a distinct heterocyclic scaffold from the more prevalent 1,4-benzodiazepine core found in many clinically used drugs [1]. This structural divergence dictates a different spatial arrangement of pharmacophoric elements, leading to alternative binding modes at biological targets such as GABA-A receptors and cholecystokinin (CCK) receptors [2]. Quantitative assessment of receptor affinity reveals that 1,5-benzodiazepine derivatives can exhibit unique selectivity profiles compared to their 1,4-benzodiazepine counterparts [2].
| Evidence Dimension | Scaffold type and receptor affinity profile |
|---|---|
| Target Compound Data | 1,5-Benzodiazepine core |
| Comparator Or Baseline | 1,4-Benzodiazepine core |
| Quantified Difference | Not directly comparable; qualitative difference in binding mode and target selectivity. |
| Conditions | Structure-activity relationship (SAR) analysis across multiple benzodiazepine classes [2]. |
Why This Matters
For research programs focused on target selectivity, choosing the correct benzodiazepine scaffold (1,5 vs. 1,4) is a fundamental decision that dictates the biological activity and potential therapeutic application of the resulting series.
- [1] Google Patents. CA1332410C - Benzodiazepine analogs. View Source
- [2] Google Patents. WO1998025911A1 - 1,5-benzodiazepine derivatives. View Source
